

# Clobutinol Hydrochloride: A Comprehensive Safety and Toxicity Profile

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Compound of Interest		
Compound Name:	Clobutinol Hydrochloride	
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#### **Abstract**

Clobutinol hydrochloride, a centrally acting non-opioid antitussive, was withdrawn from the market due to significant safety concerns, primarily related to its cardiotoxic potential. This technical guide provides an in-depth review of the safety and toxicity profile of clobutinol hydrochloride, with a focus on its mechanism of cardiotoxicity, preclinical and clinical evidence, and the experimental methodologies used to elucidate these effects. Quantitative data are summarized in tabular format for clarity, and key molecular interactions and experimental workflows are visualized using diagrams. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and safety assessment.

### Introduction

Clobutinol was first approved in 1961 and used for the symptomatic treatment of non-productive cough.[1] However, in 2007, it was withdrawn from the US and EU markets after post-marketing surveillance and dedicated studies revealed a significant risk of cardiac arrhythmias.[2][3][4] The primary safety concern is its ability to prolong the QT interval of the electrocardiogram, a known risk factor for developing a life-threatening ventricular arrhythmia called Torsades de Pointes (TdP).[5][6][7][8] This guide synthesizes the available scientific evidence to provide a detailed understanding of the toxicological risks associated with clobutinol.



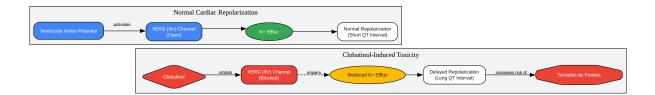
## Mechanism of Cardiotoxicity: hERG Channel Inhibition

The primary mechanism underlying clobutinol-induced QT prolongation is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[5][6][8][9] The hERG channel is crucial for the repolarization phase of the cardiac action potential. Inhibition of this channel leads to a delay in ventricular repolarization, which manifests as a prolonged QT interval on an ECG.

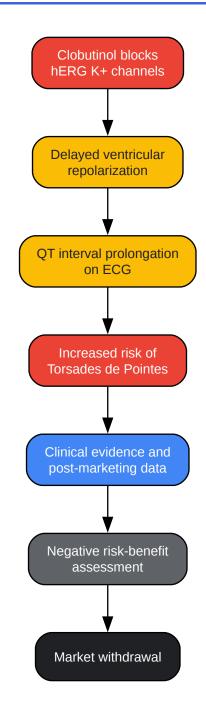
## Signaling Pathway: Cardiac Action Potential Repolarization and hERG Blockade

The following diagram illustrates the role of the hERG channel in cardiac repolarization and the impact of clobutinol.









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